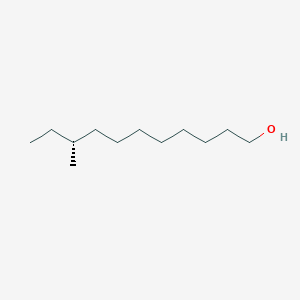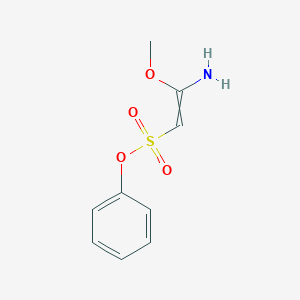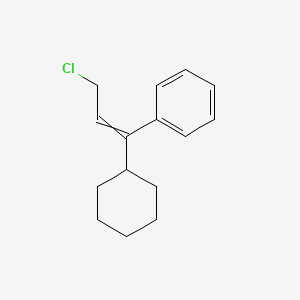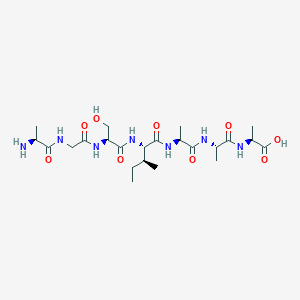
(9R)-9-Methylundecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9R)-9-Methylundecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon and a methyl group attached to the ninth carbon in the R-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-9-Methylundecan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with undecane, a straight-chain alkane with eleven carbon atoms.
Functionalization: The ninth carbon is functionalized with a methyl group using a Friedel-Crafts alkylation reaction. This involves the use of a methylating agent such as methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Hydroxylation: The terminal carbon is then hydroxylated to introduce the hydroxyl group. This can be achieved through hydroboration-oxidation, where the alkene is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(9R)-9-Methylundecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products
Oxidation: Formation of 9-methylundecan-1-one or 9-methylundecanoic acid.
Reduction: Formation of 9-methylundecane.
Substitution: Formation of 9-chloroundecane.
科学研究应用
(9R)-9-Methylundecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of (9R)-9-Methylundecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The long carbon chain and methyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
相似化合物的比较
Similar Compounds
(9S)-9-Methylundecan-1-OL: The S-enantiomer of the compound, which may have different biological activity due to its stereochemistry.
9-Methylundecane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1-Undecanol: Similar structure but without the methyl group on the ninth carbon.
Uniqueness
(9R)-9-Methylundecan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
642995-36-6 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC 名称 |
(9R)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
InChI 键 |
BPCAUKGHVSVGCW-GFCCVEGCSA-N |
手性 SMILES |
CC[C@@H](C)CCCCCCCCO |
规范 SMILES |
CCC(C)CCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)

![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)

![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)

![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)

![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
